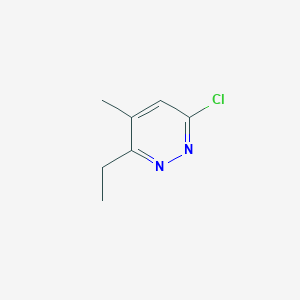
6-Chloro-3-ethyl-4-methylpyridazine
Overview
Description
6-Chloro-3-ethyl-4-methylpyridazine is a chemical compound with the CAS Number: 1490364-43-6 . It has a molecular weight of 156.61 and its IUPAC name is 6-chloro-3-ethyl-4-methylpyridazine . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 6-Chloro-3-ethyl-4-methylpyridazine is 1S/C7H9ClN2/c1-3-6-5(2)4-7(8)10-9-6/h4H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
6-Chloro-3-ethyl-4-methylpyridazine is a liquid . Its molecular weight is 156.61 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the retrieved data.Scientific Research Applications
Synthesis and Chemical Properties
- Pyridazine compounds, including those with chloro- and methyl- substitutions, have been synthesized and characterized as important intermediates for pesticides and anti-viral drugs. The synthesis methods highlight mild reaction conditions, readily available materials, and suitability for industrial production (Yang Shao-juan, 2012).
- Other studies have developed new synthetic routes for pyridazine derivatives, emphasizing their utility in organic synthesis and potential applications in developing pharmaceuticals and agrochemicals (Ju Xiu-lian, 2011).
Medicinal Chemistry Applications
- Pyridazine derivatives have shown significant pharmaceutical importance, particularly in the synthesis of compounds with potential antimicrobial activities. The structural modifications and synthesis pathways provide a basis for designing novel drugs with enhanced efficacy (Hamdi Hamid Sallam et al., 2021).
Material Science and Corrosion Inhibition
- In material science, certain pyridazine compounds have been evaluated for their corrosion inhibition properties, offering insights into the development of new materials with improved resistance to corrosion. This application is crucial for extending the lifespan of metals in harsh environments (M. Bouklah et al., 2006).
properties
IUPAC Name |
6-chloro-3-ethyl-4-methylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-3-6-5(2)4-7(8)10-9-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSRVOCQAGWFJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(C=C1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-ethyl-4-methylpyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



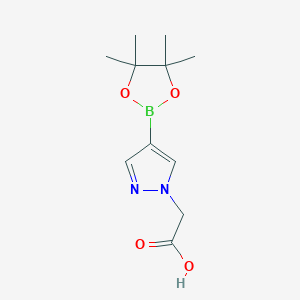
![2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1467714.png)
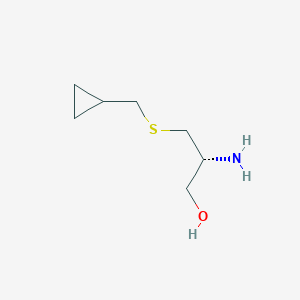
![Ethyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylate](/img/structure/B1467717.png)
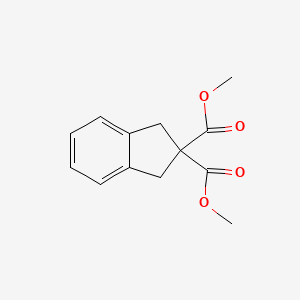

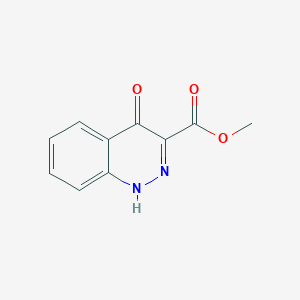

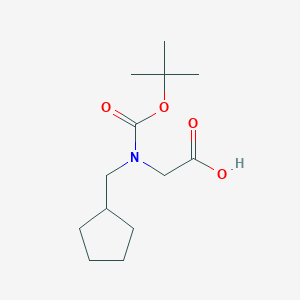
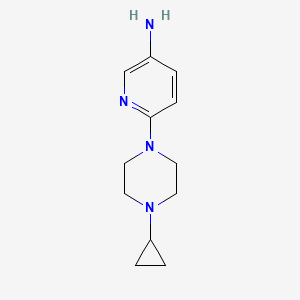

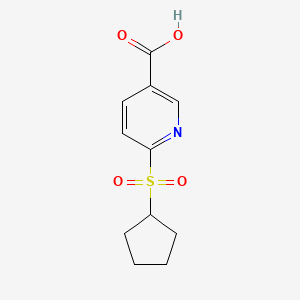

![(R)-Dimethyl-{1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-3-yl}-amine](/img/structure/B1467733.png)